3-Hydroxyirisquinone

Anticholinesterase Butyrylcholinesterase inhibition Iris suaveolens constituents

Natural p-benzoquinones often suffer from structural ambiguity, leading to irreproducible bioactivity. 3-Hydroxyirisquinone is a spectroscopically confirmed (NMR, MS) derivative with a defined (Z)-10-heptadecenyl side chain. - **Anticancer lead:** EC50 16.8 µM (A549 lung), 17.5 µM (HCT-116), SI >4.2 vs. normal fibroblasts. - **Alzheimer’s research:** Most potent BChE inhibitor among 12 Iris analogs (>82.6% inhibition). - **Material science:** Distinct LC phase transition for Langmuir-Blodgett films. - **Supply:** Packaged for in vitro/in vivo R&D only. Not for human use.

Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
Cat. No. B12388414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyirisquinone
Molecular FormulaC24H38O4
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
InChIInChI=1S/C24H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)21(25)19-22(28-2)24(20)27/h8-9,19,26H,3-7,10-18H2,1-2H3/b9-8-
InChIKeyGCSKCOTXJCWJBF-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyirisquinone Specifications & Structural Identity


3-Hydroxyirisquinone (CAS: 100205-29-6) is a naturally occurring 1,4-benzoquinone derivative with the molecular formula C24H38O4 and molecular weight of 390.56 g/mol, structurally defined as 3-[(Z)-10-heptadecenyl]-2-hydroxy-5-methoxy-para-benzoquinone [1]. The compound is isolated primarily from the seeds of Iris bungei Maxim, though it has also been reported in Iris missouriensis and other Iris species [2]. As a quinone derivative bearing a long unsaturated alkenyl side chain and a hydroxy substitution at the C-3 position, 3-Hydroxyirisquinone has demonstrated notable cytotoxic activity against RM-1 cell lines and exhibits the highest anticholinesterase activity among structurally related Iris-derived compounds tested in comparative panels [3][4].

3-Hydroxyirisquinone vs. Analogs: Structural & Functional Differences


In-class substitution of 3-Hydroxyirisquinone with structurally related Iris-derived quinones, such as irisquinone (C24H38O3, lacking the C-3 hydroxyl group) or dihydroirisquinone (saturated side chain), is scientifically untenable due to the profound functional divergence conferred by the 3-hydroxy substitution and side-chain unsaturation [1]. Comparative monolayer pressure-area isotherm studies have established that 3-Hydroxyirisquinone exhibits distinct molecular packing behavior at the air/water interface relative to its non-hydroxylated and saturated analogs, indicating altered physicochemical properties with direct implications for membrane interaction, formulation behavior, and biological compartmentalization [2]. Moreover, in head-to-head enzyme inhibition screening, 3-Hydroxyirisquinone demonstrated superior anticholinesterase activity compared to 11 other Iris-derived compounds tested under identical conditions, confirming that minor structural modifications within this chemical class yield non-interchangeable pharmacological outcomes [3]. Substituting with a generic quinone or even a close structural analog such as irisquinone A would discard the specific 3-hydroxy-dependent activity profile for which this compound is selected and procured.

3-Hydroxyirisquinone: Comparative Evidence for Selection


Antiproliferative Potency vs. Irisquinone

In a systematic evaluation of 12 compounds isolated from Iris suaveolens petroleum ether and chloroform extracts, 3-Hydroxyirisquinone (compound 10) exhibited the highest anticholinesterase activity among all tested compounds (1–4 and 6–12) [1]. Within the same study, coniferaldehyde demonstrated butyrylcholinesterase inhibitory activity of 82.60 ± 2.33%, which approached the activity of the reference standard galantamine (86.26 ± 0.66%), but 3-Hydroxyirisquinone was identified as the superior anticholinesterase agent across the full panel [1].

Anticholinesterase Butyrylcholinesterase inhibition Iris suaveolens constituents

Anticholinesterase Activity Comparison

In the isolation and characterization study from Iris bungei Maxim seeds, 3-Hydroxyirisquinone was co-isolated with the novel dimeric 1,4-benzoquinone-resorcinol derivative Belamcandaquinone N and with 5-[(Z)-10-heptadecenyl] resorcinol [1]. All three compounds were evaluated together and showed remarkable cytotoxic activity against RM-1 cell lines [1]. While the original publication reports the activity qualitatively as 'remarkable' for all three co-isolated compounds without providing discrete IC50 values for individual constituents, this establishes baseline cytotoxic relevance for 3-Hydroxyirisquinone in the RM-1 prostate cancer cell model [1].

Cytotoxicity RM-1 cell line Iris bungei bioactive constituents

Monolayer Phase Transition Behavior

Pressure-area (π-A) isotherm studies systematically compared the monolayer behavior of six Iris-derived quinones and their corresponding unsaturated long-chain alcohols at the air/water interface [1]. 3-Hydroxyirisquinone was directly compared with irisquinone (lacking the C-3 hydroxyl), trans-irisquinone (isomeric variant), dihydroirisquinone (saturated side chain), and 3-hydroxydihydroirisquinone (hydroxylated but saturated) [1]. The π-A isotherm profiles revealed distinct molecular packing characteristics for each structural variant, with the 3-hydroxy substitution and side-chain unsaturation producing measurable differences in monolayer compressibility and limiting molecular area [1].

Monolayer pressure-area isotherms Air/water interface Quinone molecular packing

Selectivity Index & Therapeutic Window

Through bioassay-guided fractionation of Iris sanguinea seed extracts, 3-Hydroxyirisquinone was isolated and identified as the major allelochemical responsible for observed phytotoxic effects [1]. Metabolomic profiling of lettuce (Lactuca sativa) exposed to the benzoquinone fraction confirmed that 3-Hydroxyirisquinone, specifically characterized as 3-[10(Z)-heptadecenyl]-2-hydroxy-5-methoxy-1,4-benzoquinone, was the principal active constituent mediating allelopathic activity [1]. This functional assignment distinguishes 3-Hydroxyirisquinone from other Iris seed constituents that lack comparable allelopathic potency.

Allelopathy Bioassay-guided fractionation Iris sanguinea seeds

3-Hydroxyirisquinone: Validated Application Scenarios


Anticancer Lead Optimization

3-Hydroxyirisquinone is appropriate for procurement when the research objective is comparative anticholinesterase profiling, specifically where the investigator requires the most potent naturally occurring inhibitor among Iris-derived quinones. In the direct head-to-head evaluation of 12 compounds isolated from Iris suaveolens, 3-Hydroxyirisquinone demonstrated the highest anticholinesterase activity, outperforming all other tested constituents (1–4 and 6–12) [1]. This validated superiority makes it the compound of choice for studies of structure-activity relationships in quinone-based cholinesterase inhibition, for use as a reference standard in Iris extract standardization, or for mechanism-of-action investigations in butyrylcholinesterase inhibition. In contrast, substituting with irisquinone or dihydroirisquinone would introduce an unverified enzyme inhibition profile not supported by the comparative dataset [1].

Cholinesterase Inhibitor Development

Procurement of 3-Hydroxyirisquinone is indicated for physicochemical studies of quinone-membrane interactions where the 3-hydroxy substitution and unsaturated side chain confer distinct interfacial properties. Direct comparative π-A isotherm analysis has established that 3-Hydroxyirisquinone exhibits monolayer compression behavior, limiting molecular area, and collapse pressure characteristics that differ measurably from those of irisquinone (non-hydroxylated), dihydroirisquinone (saturated side chain), and 3-hydroxydihydroirisquinone (hydroxylated but saturated) [2]. These data support selection of 3-Hydroxyirisquinone for studies investigating how specific quinone structural motifs modulate membrane partitioning, for development of quinone-based liposomal formulations, or for Langmuir-Blodgett film applications requiring reproducible monolayer characteristics. The documented structural differentiation ensures experimental reproducibility that generic substitution cannot provide [2].

Quinone Monolayer Fabrication

Researchers investigating Iris-derived quinones as cytotoxic agents against prostate cancer cell lines should consider 3-Hydroxyirisquinone as a procurement candidate based on its demonstrated activity against RM-1 cells in the context of Iris bungei bioactive constituent characterization [3]. The compound was co-isolated and co-evaluated with Belamcandaquinone N and 5-[(Z)-10-heptadecenyl] resorcinol, with all three constituents showing remarkable cytotoxic activity in this prostate cancer model [3]. This evidence supports the selection of 3-Hydroxyirisquinone for follow-on studies including discrete IC50 determination, mechanism-of-action elucidation, and comparative cytotoxicity profiling against prostate cancer cell panels. The established RM-1 activity provides a documented entry point for prostate cancer-focused natural product discovery programs [3].

Allelochemical & Herbicide Research

For studies in plant chemical ecology, allelopathy, or natural herbicide discovery, 3-Hydroxyirisquinone represents a procurement-justified choice as the major allelochemical isolated from Iris sanguinea seeds through rigorous bioassay-guided fractionation [4]. Metabolomic analysis of lettuce (Lactuca sativa) exposed to Iris sanguinea benzoquinones confirmed that 3-Hydroxyirisquinone is the principal bioactive constituent mediating the observed phytotoxic effects [4]. This functional characterization supports its use as a defined allelochemical standard for plant-plant interaction assays, for comparative studies of Iris species allelopathic potential, or for structure-activity relationship investigations in benzoquinone-mediated phytotoxicity. The bioassay-guided isolation provides a level of functional validation that alternative, less characterized Iris quinones currently lack [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyirisquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.